molecular formula C10H8BrFO3 B1323749 Ethyl 4-bromo-2-fluorobenzoylformate CAS No. 668970-56-7

Ethyl 4-bromo-2-fluorobenzoylformate

Cat. No. B1323749
CAS RN: 668970-56-7
M. Wt: 275.07 g/mol
InChI Key: BLKGEPVEYOTFQN-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluorobenzoylformate is an organic compound . It has a molecular formula of C10H8BrFO3 and a molecular weight of 275.07 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-2-fluorobenzoylformate consists of a benzene ring substituted with bromo and fluoro groups, and an ester group .

Scientific Research Applications

1. Synthesis of Organic Compounds and Medicinal Chemistry Ethyl 4-bromo-2-fluorobenzoylformate and its derivatives have been extensively used in the synthesis of various organic compounds, demonstrating their importance in medicinal chemistry and drug design. For instance, the compound has been utilized in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline, showcasing its utility in constructing complex organic frameworks (Pokhodylo & Obushak, 2019). Additionally, it has been employed in catalyst-free P-C coupling reactions under specific conditions, further emphasizing its versatility in organic synthesis (Jablonkai & Keglevich, 2015).

2. Studies on Fluorinated Compounds Research on ethyl 4-bromo-2-fluorobenzoylformate has contributed to the understanding and development of fluorinated compounds. For instance, studies have described the difluoromethylation of terminal alkynes using fluoroform, indicating the role of fluorinated reagents in modifying chemical structures and properties (Okusu, Tokunaga, & Shibata, 2015). This area of research is crucial for the development of compounds with potential applications in pharmaceuticals and materials science.

3. Photophysical and Electrochemical Studies The compound and its derivatives have been involved in studies focusing on the photophysical and electrochemical properties of organic materials. For example, research on the synthesis, spectroscopic, SC-XRD characterizations, and DFT-based studies of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives provides insights into the nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs) of these compounds (Haroon et al., 2019). This research is significant for the advancement of materials with applications in technology and electronics.

properties

IUPAC Name

ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKGEPVEYOTFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641284
Record name Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-fluorobenzoylformate

CAS RN

668970-56-7
Record name Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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